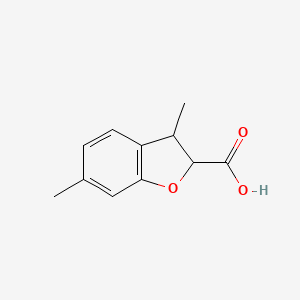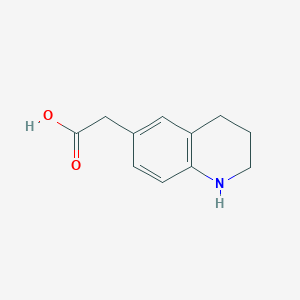
(R)-Alpha-allyl-proline,HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Allylation: The ®-proline undergoes an allylation reaction where an allyl group is introduced. This step often involves the use of allyl bromide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Alpha-allyl-proline, HCl is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-Alpha-allyl-proline, HCl can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding ®-proline.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Epoxides: Formed through oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Substituted Prolines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
®-Alpha-allyl-proline, HCl has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ®-Alpha-allyl-proline, HCl exerts its effects is primarily through its interaction with biological molecules. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate in biochemical pathways. The molecular targets include enzymes and receptors that recognize the proline moiety, facilitating specific biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-Alpha-allyl-proline, HCl with similar properties but different biological activity.
®-Proline: The parent compound without the allyl group.
®-Alpha-methyl-proline, HCl: A similar compound with a methyl group instead of an allyl group.
Uniqueness
®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1 |
Clave InChI |
OXIPWMWSVJMAQA-OGFXRTJISA-N |
SMILES isomérico |
C=CCN1CCC[C@@H]1C(=O)O.Cl |
SMILES canónico |
C=CCN1CCCC1C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
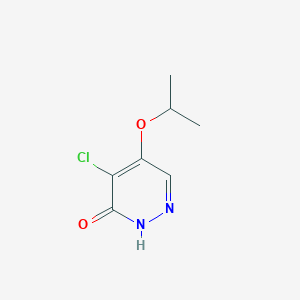
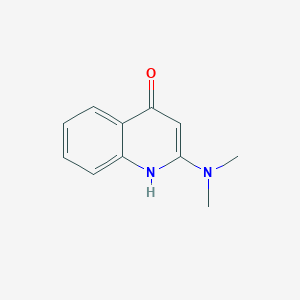
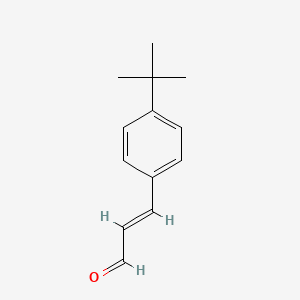
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
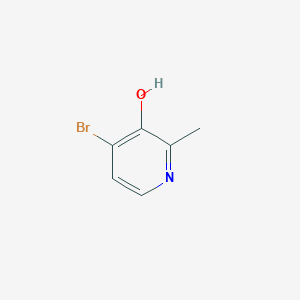
![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)



